4-(Phosphonooxy)-L-threonine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6917-68-6 |
|---|---|
Molecular Formula |
C4H10NO7P |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
InChI Key |
FKHAKIJOKDGEII-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(=O)O)N)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Classification and Biological Context of 4 Phosphonooxy L Threonine
4-(Phosphonooxy)-L-threonine, also known as phosphothreonine, is chemically classified as an L-alpha-amino acid. ymdb.cahmdb.ca This classification indicates that it possesses an alpha-carbon atom with an L-configuration. ymdb.cahmdb.ca In a biological setting, it is most prominently recognized as a product of protein phosphorylation, a reversible post-translational modification where a phosphate (B84403) group is covalently attached to an amino acid residue. wikipedia.org This reaction is catalyzed by enzymes known as protein kinases, while the reverse reaction, dephosphorylation, is carried out by protein phosphatases. wikipedia.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H10NO7P |
| Molecular Weight | 215.098 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-hydroxy-4-(phosphonooxy)butanoic acid |
| InChI Key | FKHAKIJOKDGEII-GBXIJSLDSA-N |
| Synonyms | O-Phospho-4-hydroxy-L-threonine, 4-Phosphothreonine, Phosphothreonine |
This table is populated with data from various sources. ymdb.caumaryland.edujst.go.jp
Historical Trajectory and Foundational Discoveries in 4 Phosphonooxy L Threonine Research
The journey to understanding 4-(Phosphonooxy)-L-threonine is intrinsically linked to the broader history of protein phosphorylation research. The initial discovery of a phosphorylated protein dates back to 1906, when Phoebus Levene identified phosphate (B84403) in the protein vitellin. wikipedia.org This was followed by the detection of phosphoserine in casein in 1933. wikipedia.org However, it took several more decades for the enzymatic basis of protein phosphorylation to be elucidated.
The mid-1950s marked a pivotal moment with the discovery of regulatory protein phosphorylation by Krebs, Fischer, and colleagues. oup.com Their work on glycogen (B147801) phosphorylase laid the groundwork for understanding how hormones could regulate cellular processes through protein kinase activity. nih.gov Initially, research was heavily focused on phosphoserine and, later, phosphotyrosine. The discovery in the late 1970s that the v-Src oncoprotein possessed protein kinase activity that phosphorylated tyrosine residues was a major breakthrough. wikipedia.orgpnas.org
While phosphoserine and phosphotyrosine initially dominated the field, the importance of threonine phosphorylation became increasingly apparent. pnas.org Research demonstrated that serine/threonine kinases constitute a major class of kinases that play crucial roles in a multitude of signaling pathways. novusbio.commerckmillipore.com The identification of specific kinases that phosphorylate threonine residues and the phosphatases that remove these modifications underscored the dynamic and critical nature of this particular post-translational modification. novusbio.comcusabio.com
Broad Biological Significance of 4 Phosphonooxy L Threonine in Cellular Systems
Central Role of this compound in Pyridoxal (B1214274) 5′-Phosphate (PLP) Biosynthesis
The biosynthesis of PLP is fundamental for all life, as it acts as a versatile coenzyme for a multitude of enzymatic reactions, primarily in amino acid metabolism. mdpi.com Two major de novo pathways for PLP synthesis have been identified: the DXP-dependent pathway and the DXP-independent pathway. asm.org this compound is a crucial intermediate specifically in the DXP-dependent pathway. microbiologyresearch.orgnih.gov
Intermediary Position within the PLP Pathway Across Diverse Organisms
The DXP-dependent pathway, first elucidated in Escherichia coli, is predominantly found in the γ-proteobacteria. nih.govcaister.com In this pathway, this compound occupies a central intermediary position. While much of the initial research focused on E. coli, comparative genomic analyses have shown the presence of the necessary enzymes for this pathway in a range of bacteria, indicating the widespread importance of this intermediate among these organisms. nih.gov In contrast, most other bacteria, archaea, fungi, and plants utilize the DXP-independent pathway, which does not involve this compound. asm.orgpnas.org The existence of these two distinct pathways underscores the evolutionary divergence in vitamin B6 biosynthesis.
Enzymatic Transformations of this compound to Downstream PLP Precursors
The conversion of this compound is a critical step in the DXP-dependent PLP biosynthesis pathway, involving two key enzymes: PdxA and PdxJ. microbiologyresearch.orgnih.gov
The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) catalyzes the NAD+-dependent oxidation of this compound. researchgate.net This reaction yields (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, which is an unstable intermediate. researchgate.netnih.gov
Subsequently, the enzyme pyridoxine (B80251) 5′-phosphate synthase (PdxJ) catalyzes the condensation of the product from the PdxA reaction with 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govacs.org This complex reaction results in the formation of pyridoxine 5′-phosphate (PNP), the first vitamin B6 vitamer synthesized in this pathway. nih.gov The PNP is then oxidized to the biologically active PLP by the enzyme PNP oxidase (PdxH). microbiologyresearch.org
| Enzyme | Substrate(s) | Product(s) | Organism Example |
| PdxA | This compound, NAD+ | (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, NADH, H+ | Escherichia coli |
| PdxJ | (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, 1-deoxy-D-xylulose-5-phosphate | Pyridoxine 5′-phosphate, Phosphate (B84403), 2 H2O | Escherichia coli |
Precursor Functions of this compound in Associated Metabolic Routes
The biosynthesis of this compound is intrinsically linked to central amino acid metabolic pathways, demonstrating a significant metabolic crosstalk.
Metabolic Linkages to Amino Acid Homeostasis and Metabolism
The synthesis of this compound is directly tied to amino acid metabolism through its precursor, L-threonine, and the enzyme responsible for its formation, which also participates in serine biosynthesis. ymdb.ca This connection highlights how the cell coordinates the production of an essential vitamin with the availability of amino acid building blocks. The regulation of these interconnected pathways is crucial for maintaining cellular homeostasis, as imbalances can lead to the accumulation of potentially toxic intermediates. portlandpress.comnih.gov For instance, the accumulation of PNP has been shown to interfere with glycine (B1666218) metabolism in E. coli. nih.gov
Integration within Glycine, Serine, and Threonine Metabolic Networks
The integration of this compound synthesis within the glycine, serine, and threonine metabolic networks is primarily mediated by the enzyme phosphoserine aminotransferase (SerC) . ymdb.ca In E. coli and other organisms, SerC is a bifunctional enzyme. asm.org In the serine biosynthesis pathway, it catalyzes the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.gov In the PLP biosynthesis pathway, it utilizes (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate and L-glutamate to produce this compound and 2-oxoglutarate. asm.orgresearchgate.net This dual functionality of SerC places this compound at a critical juncture between these two essential metabolic pathways. ymdb.ca The metabolic pathways for glycine, serine, and threonine are interconnected, with serine being a precursor for glycine. nih.gov Therefore, the synthesis of this compound is metabolically linked to this entire network.
Enzymatic Synthesis Mechanisms for this compound Formation
The primary enzyme responsible for the synthesis of this compound is 3-phosphoserine aminotransferase , also known as phosphohydroxythreonine aminotransferase, encoded by the serC gene. nih.govymdb.ca This enzyme catalyzes the reversible transamination reaction between (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate and an amino donor, typically L-glutamate, to form this compound and 2-oxoglutarate. asm.orgresearchgate.net The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor, creating a feedback loop where the end-product of the pathway is necessary for the function of an enzyme in its own synthesis. nih.govresearchgate.net
The substrate for this reaction, (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate, is derived from D-erythronate 4-phosphate through the action of D-erythronate 4-phosphate dehydrogenase (PdxB). caister.com D-erythronate 4-phosphate itself is produced from the pentose (B10789219) phosphate pathway intermediate, erythrose 4-phosphate. caister.com
| Enzyme | Substrate(s) | Product(s) | Cofactor |
| 3-Phosphoserine Aminotransferase (SerC) | (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate, L-glutamate | This compound, 2-oxoglutarate | Pyridoxal 5'-phosphate |
3-Phosphoserine Aminotransferase (EC 2.6.1.52) Mediated Biosynthesis
The primary route for the biosynthesis of this compound is catalyzed by the enzyme 3-phosphoserine aminotransferase, also known as phosphohydroxythreonine aminotransferase (PSAT) or by its gene name, serC in Escherichia coli. uniprot.orgresearchgate.netnih.gov This enzyme plays a dual role in cellular metabolism, participating in both the L-serine and the pyridoxine (vitamin B6) biosynthesis pathways. researchgate.netuniprot.org
The biosynthesis of this compound is a transamination reaction. In this process, 3-phosphoserine aminotransferase facilitates the transfer of an amino group from an amino acid donor, typically L-glutamate, to the keto acid substrate, (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate. uniprot.orguniprot.org The reaction is reversible and dependent on the cofactor pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. uniprot.orgresearchgate.net The enzyme itself is involved in the synthesis of its own cofactor, highlighting an elegant feedback loop in cellular metabolism. unam.mx
(R)-3-hydroxy-2-oxo-4-phosphooxybutanoate + L-glutamate ⇌ this compound + 2-Oxoglutarate
The catalytic mechanism of 3-phosphoserine aminotransferase is proposed to follow a ping-pong kinetic model. researchgate.netnih.gov This involves the binding of the first substrate, L-glutamate, to the enzyme-PLP complex, leading to the formation of a Schiff base intermediate. The amino group is then transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the first product, 2-oxoglutarate. Subsequently, the second substrate, (R)-3-hydroxy-2-oxo-4-phosphooxybutanoate, binds to the enzyme-PMP complex. The amino group is then transferred from the PMP to the keto acid, forming this compound and regenerating the enzyme-PLP complex.
Research on the E. coli enzyme has provided specific kinetic parameters for this reaction. The Michaelis constant (Km) for this compound in the reverse reaction is 110 µM, and the maximum reaction velocity (Vmax) is 3.8 nmol/sec/mg of the enzyme. uniprot.org The enzyme exhibits an optimal pH range of 7.5 to 8.8 and shows no activity with non-phosphorylated substrates, indicating a high degree of substrate specificity. uniprot.org
Kinetic Parameters of E. coli 3-Phosphoserine Aminotransferase (SerC)
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Km | 110 µM | This compound | uniprot.org |
| Vmax | 3.8 nmol/sec/mg | This compound | uniprot.org |
| Optimal pH | 7.5 - 8.8 | N/A | uniprot.org |
Contribution of Other Enzymatic Systems to this compound Production
While 3-phosphoserine aminotransferase is the primary enzyme responsible for the direct biosynthesis of this compound, its metabolic role is intrinsically linked to the activity of other enzymes within the vitamin B6 biosynthesis pathway. The most significant of these is 4-hydroxythreonine-4-phosphate dehydrogenase (EC 1.1.1.262), encoded by the pdxA gene in E. coli. prospecbio.com
This enzyme does not produce this compound but rather utilizes it as a substrate in the subsequent step of the DXP-dependent pyridoxine 5'-phosphate biosynthesis pathway. prospecbio.com Specifically, 4-hydroxythreonine-4-phosphate dehydrogenase catalyzes the NAD+-dependent oxidation of this compound to (2S)-2-amino-3-oxo-4-phosphonooxybutanoate. prospecbio.comuniprot.org
The reaction is as follows:
This compound + NAD+ ⇌ (2S)-2-amino-3-oxo-4-phosphonooxybutanoate + NADH + H+
The product of this reaction, (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, then serves as a substrate, along with 1-deoxy-D-xylulose-5-phosphate, for pyridoxine 5'-phosphate synthase (PdxJ) to form pyridoxine 5'-phosphate, a direct precursor to the active form of vitamin B6, pyridoxal 5'-phosphate. uniprot.orgnih.gov
Enzymes in the Metabolic Pathway of this compound
| Enzyme | EC Number | Gene (E. coli) | Role in Relation to this compound | Reference |
|---|---|---|---|---|
| 3-Phosphoserine Aminotransferase | 2.6.1.52 | serC | Biosynthesis | uniprot.orgresearchgate.net |
| 4-hydroxythreonine-4-phosphate dehydrogenase | 1.1.1.262 | pdxA | Consumption/Further Metabolism | prospecbio.com |
Substrate Specificity and Kinetic Characterization of Enzymes Utilizing this compound
4-Hydroxythreonine-4-phosphate Dehydrogenase (PdxA; EC 1.1.1.262) Catalytic Studies
4-Hydroxythreonine-4-phosphate dehydrogenase, commonly known as PdxA, is a key enzyme in the de novo PLP biosynthesis pathway. nih.govwikipedia.org It catalyzes the oxidation of this compound. wikipedia.orguniprot.org This enzyme is also referred to by other names, including NAD+-dependent threonine 4-phosphate dehydrogenase and 4-(phosphohydroxy)-L-threonine dehydrogenase. wikipedia.orggenome.jp
PdxA facilitates the NAD(P)-dependent oxidation of this compound. uniprot.orguniprot.org While the enzyme can utilize either NADP+ or NAD+ as a redox cofactor, it exhibits a strict requirement for the phosphorylated form of its substrate. nih.gov132.249.213 The reaction involves the oxidation of the 4-hydroxyl group of the substrate. wikipedia.org
Reaction Catalyzed by PdxA:
| Substrate | Cofactor | Intermediate Product | Final Product (after decarboxylation) |
|---|
Structural studies of Escherichia coli PdxA have provided significant insights into its interaction with this compound. The enzyme functions as a tightly bound dimer, with the active site situated at the interface between the two monomers. nih.gov Each monomer possesses an α/β/α-fold. nih.gov
The binding of the substrate, this compound, is stabilized through several key interactions. nih.gov The phosphate group of the substrate plays a crucial role in anchoring it to the enzyme. nih.gov Furthermore, a divalent metal ion, specifically Zn2+, is located within each active site and coordinates with the amino and hydroxyl groups of the substrate. nih.gov This zinc ion is held in place by three conserved histidine residues contributed by both monomers of the dimer. nih.gov The integrity of the active site is further maintained by two conserved aspartate residues, Asp247 and Asp267. nih.gov These structural features ensure the precise positioning of the substrate for catalysis. As of late 2007, several structures for this class of enzymes have been solved, providing a basis for understanding their function. wikipedia.org
NAD(P)-Dependent Oxidation Mechanisms and Reaction Products
Phosphatase Interactions and Dephosphorylation Kinetics with this compound
Phosphatases are enzymes that catalyze the removal of phosphate groups from molecules. O-phospho-L-threonine serves as a substrate for various phosphatases, allowing for the study of their activity, specificity, and kinetics. smolecule.com The dephosphorylation of this compound is a critical process in cellular regulation. smolecule.com
Protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) are major phosphatases responsible for the dephosphorylation of phosphoserine and phosphothreonine residues. nih.gov Studies have shown that both PP1 and PP2A exhibit a preference for dephosphorylating phosphothreonine over phosphoserine. nih.govnih.gov This intrinsic preference of the phosphatase catalytic subunits can provide a mechanism for temporal regulation in biological processes like mitosis. nih.gov The kinetics of dephosphorylation by these enzymes are essential for coordinating cellular events. nih.govelifesciences.org For instance, the distinct kinetics of serine and threonine dephosphorylation are crucial for the proper progression of mitosis. nih.gov
Threonine Synthase (EC 4.2.3.1) Catalysis and Reaction Specificity Modulated by Phosphate
Threonine synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in L-threonine biosynthesis. nih.gov The presence of a phosphate group, as in this compound, can significantly influence the reaction specificity of threonine synthase. smolecule.comnih.gov
The enzyme typically catalyzes the conversion of O-phospho-L-homoserine to L-threonine and inorganic phosphate. nih.gov However, studies have demonstrated that the phosphate ion can act as a catalyst for the addition of water at the Cβ position of the PLP-α-aminocrotonate aldimine intermediate. nih.gov This catalytic role of phosphate enables the enzyme to favor a β-synthase reaction over a γ-lyase reaction. nih.gov The high specificity for substrates containing a phosphate group highlights the importance of this moiety in the binding and catalytic mechanism of threonine synthase. smolecule.com
Allosteric Regulation and Cofactor Dependencies of Enzymes Acting on this compound
Allosteric regulation is a key mechanism for controlling enzyme activity, where a regulator molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's catalytic function. libretexts.orgwikipedia.org This type of regulation is crucial for modulating metabolic pathways. wikipedia.org
In the context of enzymes acting on this compound, such as those in the vitamin B6 biosynthesis pathway, allosteric control plays a significant role. For example, the activity of aspartokinase, the enzyme catalyzing the first step in the aspartate pathway which produces precursors for threonine, is subject to feedback inhibition by L-threonine. nih.gov The binding of L-threonine to allosteric sites on the enzyme induces a conformational change that leads to an inactive state, thus regulating the entire pathway. nih.gov
Enzymes like PdxA have a dependency on cofactors for their activity. As previously mentioned, PdxA requires NAD+ or NADP+ for its oxidative function. nih.gov132.249.213 Furthermore, the presence of a divalent metal cation, Zn2+, is essential for the structural integrity of the active site and for coordinating the substrate. nih.govnite.go.jp The availability of these cofactors is therefore a critical determinant of the enzymatic activity towards this compound.
Structural Elucidation and Stereochemical Characterization of 4 Phosphonooxy L Threonine
Definitive Stereochemical Assignment and Conformation Analysis of 4-(Phosphonooxy)-L-threonine
The absolute configuration of this compound is designated as (2S, 3R). nih.gov This assignment defines the specific spatial arrangement of the substituents around the chiral alpha-carbon and beta-carbon atoms, which is crucial for its biological recognition and function. The "L" designation in its name refers to the configuration at the alpha-carbon, analogous to other L-alpha-amino acids. ymdb.cahmdb.caecmdb.cacontaminantdb.ca
In the crystalline state, molecules of O-phospho-L-threonine exist as zwitterions, with the formula HO3-POCH-(CH3)CH(NH3+)CO2H. nih.govebi.ac.uk These zwitterions are interconnected by a complex three-dimensional network of strong hydrogen bonds, including P-O-H···O=P, C-O-H···O=P, N-H···O=P, and N-H···O=C interactions. nih.govebi.ac.uk The molecular conformation is notably similar in both racemic (DL) and enantiomerically pure (L) forms of phosphothreonine crystals. nih.gov
Studies have indicated that dianionic phosphothreonine has a preference for a cyclic conformation. This is stabilized by several noncovalent interactions, including a significant intra-residue hydrogen bond between the phosphate (B84403) group and the amide, which restricts the phi (φ) torsion angle to approximately -60°. biorxiv.org
Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation
A suite of sophisticated analytical techniques is employed to confirm the structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift and Connectivity Analysis
NMR spectroscopy is a powerful tool for elucidating the chemical environment and connectivity of atoms within a molecule. For O-phospho-L-threonine, various NMR techniques provide critical data.
¹H NMR Spectroscopy: In D₂O, the proton signals of O-phospho-4-hydroxy-L-threonine have been observed at specific chemical shifts. ymdb.ca
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-1 | 3.55 | d |
| H-2 | 3.88 | td |
| H-3a | 3.96 | m |
| H-3b | 4.02 | m |
| Source: Yeast Metabolome Database ymdb.ca |
¹³C, ³¹P, and ¹H NMR Correlation Spectroscopy: Techniques like double cross-polarization (DCP) Hartmann-Hahn matching are sensitive to the sample spinning rate and are used to study compounds like O-phospho-L-threonine. ebi.ac.uk Two-dimensional heteronuclear correlation (HETCOR) NMR experiments, such as ¹³C{¹H} and ³¹P{¹H}, are used to determine the proximity between carbon, phosphorus, and proton atoms, providing detailed structural information. acs.org
X-ray Crystallography for High-Resolution Molecular Structure Determination
X-ray crystallography provides definitive, high-resolution data on the three-dimensional molecular structure of a compound in its crystalline form.
Crystals of O-phospho-L-threonine reveal that the molecules are zwitterions linked by an extensive network of hydrogen bonds. nih.govebi.ac.uk The O···O and N···O distances in these hydrogen bonds have been measured to be approximately 2.55(3) Å and 2.84(4) Å, respectively. nih.gov The crystal structure of ubiquitin incorporating phosphothreonine at position 12 has been solved at a resolution of 1.07 Å, which clearly shows the density for two rotamers of phosphothreonine and confirms the correct stereochemistry at both the alpha and beta carbons. nih.gov
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| O-phospho-L-threonine | Orthorhombic | P2₁2₁2₁ | a = 5.257 Å, b = 9.032 Å, c = 14.869 Å | nih.gov |
| O-phospho-DL-threonine | Monoclinic | P2₁/c | a = 10.155 Å, b = 7.828 Å, c = 9.530 Å, β = 106.33° | nih.gov |
Derivatization Strategies and Chromatographic Techniques (e.g., FDLA-HPLC) for Stereochemical Validation
Chromatographic methods, particularly when combined with chiral derivatization, are essential for validating the stereochemical purity of amino acids like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying amino acids. Pre-column derivatization is often employed to enhance sensitivity and resolution. researchgate.net
Chiral Derivatization: To separate enantiomers (D and L forms), a chiral derivatizing agent is used to create diastereomers, which have different physical properties and can be separated on a standard reverse-phase column. nih.gov
Marfey's Reagent: Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDLA), also known as Marfey's reagent, is a widely used chiral reagent for the analysis of amino acid stereochemistry. nih.govnih.gov The resulting diastereomers can be separated and quantified by HPLC with UV detection. nih.gov This method has been successfully applied to determine that brain tissue contains exclusively L-phosphoserine, a related phosphorylated amino acid. nih.gov
Other Chiral Reagents: Other chiral derivatizing agents, such as (+)- or (-)-1-(9-anthryl)-2-propyl chloroformate, have also been developed for the HPLC separation of amino acid enantiomers. researchgate.net
The combination of these advanced analytical methods provides a comprehensive and unambiguous structural and stereochemical characterization of this compound.
Computational and Systems Biology Perspectives on 4 Phosphonooxy L Threonine
In Silico Modeling and Simulation of Enzymatic Reactions and Metabolic Networks
In silico modeling allows for the detailed investigation of enzymatic reactions and the integration of this knowledge into broader metabolic network models. 4-(Phosphonooxy)-L-threonine, also known as O-phospho-L-threonine when part of a peptide chain, is a key intermediate in several metabolic pathways, and its dynamics are actively studied using computational techniques.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for modeling chemical reactions in enzymes. mpg.denih.gov In this approach, the reactive center, including the substrate like this compound and key enzymatic residues, is treated with computationally intensive quantum mechanics, while the surrounding protein and solvent environment are modeled using more efficient molecular mechanics force fields. mpg.de This methodology allows for the detailed study of bond-breaking and bond-forming events, transition states, and reaction mechanisms at an atomistic level. mpg.deelifesciences.org
Systems biology approaches leverage these detailed reaction models to construct and analyze genome-scale metabolic networks. epfl.ch For instance, this compound is a known metabolite in the vitamin B6 biosynthesis pathway in organisms like Saccharomyces cerevisiae (yeast). ymdb.ca Metabolic network analysis of Escherichia coli has been used to optimize the production of L-threonine. nih.gov Such analyses involve in silico flux response studies where the effects of genetic modifications—such as knocking out competing pathways or overexpressing key enzymes—are simulated to predict metabolic flux distributions and identify strategies for enhanced production. nih.gov The pathway from O-Phospho-L-homoserine to L-threonine is a critical reaction chain in these networks. uminho.ptuni-muenchen.de Databases like ModelSEED and the Yeast Metabolome Database (YMDB) curate information on enzymatic reactions involving this compound, providing essential data for building and validating these computational models. ymdb.camodelseed.org
Table 1: Selected Enzymatic Reactions Involving this compound This table summarizes key enzymatic reactions where this compound is a substrate or product, as documented in metabolic databases and computational studies.
| Enzyme Name | EC Number | Reaction Description | Organism Context |
|---|---|---|---|
| 4-hydroxy-L-threonine phosphate (B84403) dehydrogenase (PdxA) | 1.1.1.262 | This compound + NAD+ <=> 2-Amino-3-oxo-4-phosphonooxybutyrate + NADH + H+ | E. coli, Yeast (Vitamin B6 metabolism) ymdb.camodelseed.org |
| 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase | 2.6.1.52 | L-Glutamate + 2-Oxo-3-hydroxy-4-phosphobutanoate <=> 2-Oxoglutarate + this compound | Yeast (Vitamin B6 metabolism) ymdb.camodelseed.org |
Molecular Dynamics Simulations to Investigate this compound Binding and Conformational Dynamics
Molecular dynamics (MD) simulations provide a virtual microscope to observe the movement of this compound (referred to as phosphothreonine or pThr in peptide contexts) at an atomic scale. These simulations have revealed that the phosphorylation of a threonine residue induces profound changes in its conformational preferences and dynamics. nih.govbiorxiv.org
Computational studies combining NMR spectroscopy and MD simulations have shown that dianionic phosphothreonine strongly prefers an ordered, compact, and cyclic conformation. researchgate.netacs.org This structure is stabilized by a network of noncovalent interactions, most notably a strong intra-residue hydrogen bond between the phosphate group and the amide nitrogen of the same residue. researchgate.netacs.org This interaction significantly restricts the conformational freedom of the protein backbone, an effect that can be more pronounced than for its counterpart, phosphoserine. researchgate.netacs.org This restricted dynamic is hypothesized to act as a "step function-like switch" in protein regulation, where phosphorylation triggers a distinct change in structure and function, as opposed to the more graded, "rheostat-like" changes often associated with serine phosphorylation. acs.orgbiorxiv.org
MD simulations are also instrumental in studying the binding of phosphothreonine-containing peptides to specific protein domains, such as the Polo-Box Domain of the kinase PLK1. aablocks.com Techniques like metadynamics simulations have been employed to calculate the binding free energies of phosphorylated molecules to surfaces, elucidating the specific interactions that govern molecular recognition. acs.org These simulations, often run using programs like NAMD with force fields such as CHARMM22, can model the unbinding process of a ligand from a protein's binding pocket, identifying key intermediate states and interactions along the binding pathway. acs.orgmdpi.com
Table 2: Conformational Properties of Phosphothreonine from Computational Studies This table highlights key findings from molecular dynamics simulations and related computational methods regarding the structure of phosphothreonine within peptides.
| Property | Observation from In Silico Studies | Key Stabilizing Interaction | Functional Implication |
|---|---|---|---|
| Conformational State | Induces a strong disorder-to-order transition upon phosphorylation. researchgate.netacs.org | Phosphate-amide intra-residue hydrogen bond. researchgate.netacs.org | Acts as a structural "switch" to alter protein function. acs.org |
| Backbone Torsion Angles | Prefers a restricted conformation with ϕ (phi) angle around -60°. researchgate.netacs.org | n → π* interactions between carbonyls. acs.org | Mimics the backbone cyclization of proline through noncovalent forces. researchgate.netacs.org |
| Backbone Dynamics | Significantly restricts backbone dynamics, more so than phosphoserine. biorxiv.orgacs.org | Formation of stable hydrogen bond networks. nih.gov | Stabilizes otherwise disordered regions of proteins. biorxiv.org |
Cheminformatics and Bioinformatic Approaches for Predicting this compound Reactivity and Biological Roles
Cheminformatics and bioinformatics provide essential tools for predicting the properties and biological context of this compound. Cheminformatics databases like ChEBI and ModelSEED curate fundamental chemical data for the compound, including its structure (SMILES, InChIKey), formula, mass, and predicted physicochemical properties like pKa. modelseed.orgebi.ac.uk This information is foundational for more complex modeling and simulation efforts.
A major application of bioinformatics in this area is the prediction of protein phosphorylation sites. creative-proteomics.com Since experimental identification of every phosphorylation site is resource-intensive, computational tools are widely used to scan proteomes and predict which serine, threonine, or tyrosine residues are likely to be phosphorylated. nih.gov Numerous tools have been developed for this purpose, many of which are based on machine learning algorithms such as Support Vector Machines (SVMs), Random Forests, and Artificial Neural Networks. nih.govoup.com
These predictors are trained on large datasets of experimentally verified phosphorylation sites. They analyze the amino acid sequence surrounding a potential site, using features like amino acid composition, physicochemical properties, and evolutionary conservation to make a prediction. nih.govplos.org Some advanced tools integrate multiple data types, including protein structural information (e.g., solvent accessibility) and functional information (e.g., Gene Ontology terms, pathway data) to improve accuracy. nih.govoup.com The development of these predictive tools is crucial for generating hypotheses about the roles of threonine phosphorylation in cellular processes and for guiding experimental validation. oup.com
Table 3: Examples of Bioinformatic Tools for Phosphorylation Site Prediction This table lists several computational tools used to predict threonine phosphorylation sites, along with their underlying methodology.
| Tool Name | Core Algorithm/Method | Key Features Used for Prediction |
|---|---|---|
| NetPhos | Artificial Neural Network (ANN) | Sequence context, evolutionary information, structural features. nih.govoup.com |
| GPS (Group-based Phosphorylation Scoring) | Statistical Scoring Function / Machine Learning | BLOSUM62 matrix, sequence similarity, kinase-specific motifs. oup.comresearchgate.net |
| Musite | Support Vector Machine (SVM) | Sequence similarity, protein disorder score, amino acid frequencies. oup.com |
| CKSAAP_PhSite | Support Vector Machine (SVM) | Composition of k-spaced amino acid pairs (CKSAAP) from primary sequence. plos.org |
| PhosphoPredict | Machine Learning | Combination of sequence and functional features. nih.gov |
Broader Research Applications and Future Directions for 4 Phosphonooxy L Threonine Studies
4-(Phosphonooxy)-L-threonine as a Molecular Probe in Protein Phosphorylation Research
Protein phosphorylation is a critical post-translational modification where phosphate (B84403) groups are added to amino acid residues like serine, threonine, or tyrosine, regulating a vast array of cellular activities. rndsystems.com Abnormal phosphorylation is often linked to numerous disease states, making the study of this process essential. rndsystems.com
The study of phosphorylated compounds like this compound and its peptide-bound form, phosphothreonine, is instrumental in monitoring the phosphorylation status of proteins. The presence of O-phospho-L-threonine can serve as a marker for researchers analyzing proteins and peptides. smolecule.com By identifying and quantifying this modified amino acid, scientists can gain crucial insights into a protein's phosphorylation state, which is vital for regulating its function and activity. smolecule.com
A prominent example is the carboxy-terminal domain (CTD) of RNA polymerase II (Pol II), which contains a repeating heptapeptide (B1575542) sequence (Y1S2P3T4S5P6S7). nih.gov The phosphorylation of Threonine 4 (pThr4) in this sequence is a key modification. nih.govnih.gov Researchers have demonstrated that tracking the enrichment of pThr4 on elongating Pol II can reveal details about the transcription process. nih.gov For instance, in budding yeast, inhibiting the kinase responsible for pThr4 marks led to a decrease in Pol II levels on highly transcribed genes, indicating a role in transcription elongation. nih.gov Therefore, monitoring specific threonine phosphorylation sites provides a direct window into the functional state of complex cellular machinery.
The ability to monitor threonine phosphorylation has profound implications for deciphering cellular signaling pathways and regulatory networks. Since protein kinases are often central elements in multiple signaling cascades, understanding their specific activity and the resulting phosphorylation events can illuminate these complex systems. rndsystems.com Phosphorylation acts as a molecular switch, altering protein activity, localization, and interactions, thereby influencing everything from the cell cycle to metabolism. rndsystems.comsmolecule.com
The phosphorylation of Threonine-4 in the Pol II CTD, for example, contributes to a "CTD code" that orchestrates the binding of various transcription and RNA processing factors. nih.gov This specific phosphorylation mark adds a layer of regulation to the transcription cycle, selectively controlling the expression of targeted genes without affecting global transcription. nih.gov Research has shown that pThr4-marked Pol II regulates distinct classes of genes in a species-specific and signal-responsive manner. nih.gov For example, in yeast, Thr4 was found to be essential for the proper expression of genes involved in phosphate metabolism under low-phosphate conditions. nih.gov This demonstrates how a single phosphorylation event on a threonine residue can be integral to a specific signaling response, linking environmental cues to precise gene regulation.
Utility in Monitoring Protein and Peptide Phosphorylation States
Metabolic Engineering and Biotechnological Applications Pertaining to this compound
As the direct precursor to this compound, the efficient production of L-threonine is a cornerstone for many biotechnological applications. nih.govsciengine.com Metabolic engineering provides a powerful alternative to traditional strain development for creating industrially competitive L-threonine producing strains. nih.gov
Systems metabolic engineering has been successfully applied to Escherichia coli to create genetically defined, high-yield L-threonine producers. nih.govembopress.org These strategies involve a multi-faceted approach to rewire the bacterium's metabolic and regulatory circuits. nih.gov Key modifications include:
Removing Feedback Inhibition: The feedback inhibition of enzymes like aspartokinase I and III was eliminated. embopress.org
Deleting Competing Pathways: Genes for pathways that compete for precursors or degrade threonine, such as metA, lysA, and tdh, were deleted to channel metabolic flux towards L-threonine biosynthesis. nih.govembopress.org
Overexpressing Key Genes: The core L-threonine biosynthesis pathway, encoded by the thrABC operon, was overexpressed. frontiersin.org
Dynamic Regulation: Studies have systematically analyzed the expression ratio of genes in the thrABC operon, finding that a higher expression of thrC relative to thrAB can enhance both cell growth and L-threonine production. frontiersin.org
These combined strategies have led to the development of E. coli strains capable of producing L-threonine at very high titers and yields.
| Strain/Method | Key Genetic Modifications | Reported L-Threonine Titer (g/L) | Reference |
|---|---|---|---|
| Engineered E. coli | Deletion of metA, lysA; removal of feedback inhibitions; overexpression of key biosynthesis genes. | 82.4 | nih.govembopress.org |
| TH27C(pBRThrABCR3) | Fed-batch culture with intermittent glucose feeding. | 77.1 | nih.gov |
| P2.1-2901ΔptsG | Dynamic balancing of thrAB and thrC expression; deletion of ptsG. | 40.06 (in shake flask) | frontiersin.org |
The enzymes involved in the biosynthesis and conversion of this compound and related compounds are attractive catalysts for industrial applications. d-nb.info Enzymes such as threonine synthase, which catalyzes the final step in L-threonine formation from a phosphorylated precursor (O-phospho-L-homoserine), are of particular interest. nih.govnih.gov The catalytic mechanism of threonine synthase is complex, involving the phosphate group as both a good leaving group and a catalytic base for a subsequent step, a feature that could be harnessed in novel biocatalytic processes. nih.govnih.gov
Pyridoxal (B1214274) phosphate (PLP)-dependent enzymes, which are frequently involved in the metabolism of amino acids and their derivatives, are also a focus of research. nih.gov For example, a PLP-dependent enzyme, CndF, has been discovered that catalyzes a γ-substitution reaction to form a new carbon-carbon bond, expanding the repertoire of known biocatalytic reactions. nih.gov Such enzymes, which act on phosphorylated amino acid precursors, are being explored for the synthesis of nonproteinogenic amino acids, which are valuable building blocks for pharmaceuticals. nih.gov The use of multi-enzyme cascade reactions, mimicking natural biosynthetic pathways, allows for the efficient synthesis of complex molecules like nucleotide analogues and chiral amino acids in a single pot. core.ac.uk
Strain Optimization and Pathway Engineering for Enhanced L-Threonine Production
Emerging Research Avenues and Translational Potential in this compound Biology
Research into this compound and its metabolic network continues to open new avenues with significant translational potential. One emerging area is the connection between threonine metabolism and stem cell maintenance. frontiersin.org In both plants and animals, threonine metabolism has been identified as a critical factor for maintaining pluripotent stem cells, suggesting a fundamental and conserved role. frontiersin.org Future research may explore how the phosphorylation of threonine contributes to this maintenance, potentially offering new strategies for regenerative medicine.
Another significant translational avenue is the development of phospho-amino acid prodrugs. cardiff.ac.uk Many promising drug candidates that mimic phosphorylated amino acids fail to reach the clinic because their charged phosphate group prevents them from crossing cell membranes. cardiff.ac.uk Researchers are designing novel prodrug strategies that "cage" the phosphate group, rendering the molecule neutral and cell-permeable. Once inside the cell, the caging groups are cleaved, releasing the active, phosphorylated drug. This approach has shown success in improving the potency of anticancer molecules that inhibit specific protein-protein interactions. cardiff.ac.uk
Finally, the unique regulatory roles of specific threonine phosphorylation events, such as the pThr4 mark on Pol II, remain an active area of investigation. nih.gov The discovery that this "phantom mark" selectively regulates specific gene sets in response to cellular signals hints at a more complex regulatory code than previously understood, with many functions still waiting to be discovered. nih.gov
Q & A
Advanced Research Question
- Chiral NMR : Use (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as derivatizing agents. Compare ¹H/³¹P NMR splitting patterns.
- X-ray Crystallography : Co-crystallize with a stereospecific antibody fragment (e.g., Fab-phosphothreonine binder).
- Enzymatic Assay : Test susceptibility to stereospecific phosphatases (e.g., PP2A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
